![molecular formula C8H16ClNO B1358157 2-Oxa-7-azaspiro[4.5]decane hydrochloride CAS No. 374795-37-6](/img/structure/B1358157.png)
2-Oxa-7-azaspiro[4.5]decane hydrochloride
Overview
Description
2-Oxa-7-azaspiro[4.5]decane hydrochloride is a chemical compound with a molecular weight of 177.67 . It is a solid substance that should be stored in a dry room at normal temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H15NO.ClH/c1-2-8(6-9-4-1)3-5-10-7-8;/h9H,1-7H2;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid substance . It has a flash point of 115.5 .Scientific Research Applications
1. Synthetic Approaches and Chemical Structures
2-Oxa-7-azaspiro[4.5]decane hydrochloride is part of the spiroaminals family, which includes compounds like 1-oxa-7-azaspiro[5.5]undecane, 1-oxa-6-azaspiro[4.5]decane, and others. These compounds are cores of both natural and synthetic products with significant biological activities. Their unique skeletons and potential applications have made them targets for chemical synthesis (Sinibaldi & Canet, 2008). Additionally, the synthesis of 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane and its crystal structure analysis highlight the compound's chiral nature and the conformation of its cyclohexyl ring (W. Wen, 2002).
2. Biological Activities and Drug Discovery Applications
Several studies have synthesized new classes of spirocycles, including those related to this compound, for potential applications in drug discovery. These include the synthesis of novel thia/oxa-azaspiro[3.4]octanes designed as multifunctional, structurally diverse modules for drug discovery applications (Li, Rogers-Evans, & Carreira, 2013) and the identification of spirocyclic cores like 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane as leads for fatty acid amide hydrolase (FAAH) inhibitors (Meyers et al., 2011).
3. Chemical Synthesis and Mechanistic Insights
The chemical synthesis of related compounds, such as the one-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones, showcases the complexity and possibilities in creating these spirocyclic structures (Huynh, Nguyen, & Nishino, 2017). Additionally, the creation of oxa-aza spirobicycles through intramolecular hydrogen abstraction in carbohydrate systems (Freire et al., 2002) demonstrates the diverse approaches used in synthesizing these compounds.
4. Potential in Medical Imaging and Antitumor Activity
The synthesis and evaluation of 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors indicate its potential use in medical imaging, with some compounds showing high brain uptake and localization in sigma-1 receptor-rich areas (Tian et al., 2020). Moreover, the synthesis of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives and their antitumor activities against various cancer cell lines highlight the therapeutic potential of these compounds (Yang et al., 2019).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and washing thoroughly after handling .
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit enzymes such as fgfr4, vanin-1, and 17β-hsd1 . These enzymes play crucial roles in various biological processes, including metabolism, inflammation, and hormone regulation .
Mode of Action
Based on its structural similarity to other biologically active compounds, it may interact with its targets by binding to their active sites, thereby modulating their activity .
Biochemical Pathways
Given its potential inhibitory effects on enzymes like fgfr4, vanin-1, and 17β-hsd1 , it could influence pathways related to cell growth, inflammation, and hormone synthesis .
Pharmacokinetics
The impact of these properties on the compound’s bioavailability remains unknown .
Result of Action
Based on its potential inhibitory effects on certain enzymes , it could potentially alter cellular processes such as cell growth, inflammation, and hormone synthesis .
Action Environment
Like most chemical compounds, factors such as temperature, ph, and the presence of other molecules could potentially affect its stability and activity .
properties
IUPAC Name |
2-oxa-9-azaspiro[4.5]decane;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-2-8(6-9-4-1)3-5-10-7-8;/h9H,1-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKIKSGHRHONONE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCOC2)CNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10620738 | |
Record name | 2-Oxa-7-azaspiro[4.5]decane--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10620738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
374795-37-6 | |
Record name | 2-Oxa-7-azaspiro[4.5]decane, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=374795-37-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Oxa-7-azaspiro[4.5]decane--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10620738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-oxa-7-azaspiro[4.5]decane hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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